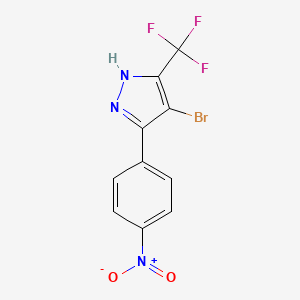
4-bromo-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine, nitrophenyl, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Nitrophenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where a nitrophenyl halide reacts with the pyrazole derivative.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and nitrophenyl groups on biological systems. It may serve as a probe in biochemical assays or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties may contribute to the development of new polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism by which 4-bromo-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the nitro group, which may result in different reactivity and biological activity.
4-bromo-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole: The methyl group instead of the nitro group can lead to different chemical and physical properties.
4-chloro-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole: The chlorine atom may alter the compound’s reactivity and interactions compared to the bromine atom.
Uniqueness
4-bromo-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of bromine, nitrophenyl, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H5BrF3N3O2 |
|---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
4-bromo-3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-7-8(15-16-9(7)10(12,13)14)5-1-3-6(4-2-5)17(18)19/h1-4H,(H,15,16) |
InChI Key |
XNXVVFGHLZJBIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















